1-benzhydryl-N-methylazetidin-3-amine

Catalog No.
S661765
CAS No.
69159-49-5
M.F
C17H20N2
M. Wt
252.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzhydryl-N-methylazetidin-3-amine

CAS Number

69159-49-5

Product Name

1-benzhydryl-N-methylazetidin-3-amine

IUPAC Name

1-benzhydryl-N-methylazetidin-3-amine

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

InChI

InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3

InChI Key

FQFKVNTZBGKHLL-UHFFFAOYSA-N

SMILES

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Medicinal Chemistry:

  • Studies have explored 1-benzhydryl-N-methylazetidin-3-amine as a building block for the synthesis of novel drug candidates. Its structure incorporates an azetidine ring, a common motif found in various biologically active molecules. Researchers have investigated its potential for developing new drugs targeting diverse therapeutic areas, including:
    • Anticonvulsants: A 2013 study published in the journal "Medicinal Chemistry Research" evaluated a series of derivatives containing the 1-benzhydryl-N-methylazetidin-3-amine scaffold for anticonvulsant activity. The results showed promising potential for further development [].
    • Antidepressants: A 2011 study published in "European Journal of Medicinal Chemistry" explored the synthesis and antidepressant activity of derivatives containing the 1-benzhydryl-N-methylazetidin-3-amine core. The study identified compounds exhibiting moderate antidepressant-like effects, warranting further investigation [].

1-benzhydryl-N-methylazetidin-3-amine is an organic compound characterized by its unique molecular structure, which includes a benzhydryl group and an azetidine ring. Its molecular formula is C18H22N2, and it has a molecular weight of approximately 266.38 g/mol. The compound features a nitrogen atom in the azetidine ring that is substituted with a methyl group, contributing to its chemical reactivity and biological activity. The presence of the benzhydryl moiety enhances its lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and organic synthesis .

  • Oxidation: This compound can undergo oxidation using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, yielding reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to various substituted derivatives .

These reactions are essential for modifying the compound's functional groups to create derivatives with specific properties.

Research indicates that 1-benzhydryl-N-methylazetidin-3-amine exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Antiviral Activity: Preliminary investigations suggest that it may possess antiviral properties, although further research is necessary to establish its efficacy against specific viral pathogens .
  • Therapeutic Potential: Ongoing studies are exploring its potential as a therapeutic agent for various diseases, particularly in drug discovery contexts .

The synthesis of 1-benzhydryl-N-methylazetidin-3-amine typically involves several steps:

  • Formation of Azetidine Ring: The initial step often includes the reaction of benzhydryl chloride with N-methylazetidine in the presence of a base.
  • Purification: The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
  • Alternative Methods: Recent advancements include one-pot synthesis methods that allow for efficient production with minimal steps .

These synthetic routes are crucial for producing this compound for research and industrial applications.

1-benzhydryl-N-methylazetidin-3-amine serves various applications across multiple fields:

  • Pharmaceuticals: It acts as an intermediate in synthesizing drugs and pharmaceutical agents due to its unique structural features.
  • Agrochemicals: The compound is also utilized in developing agrochemical products.
  • Specialty Chemicals: Its versatility makes it suitable for creating specialty chemicals used in various industrial processes .

Interaction studies indicate that 1-benzhydryl-N-methylazetidin-3-amine can bind to specific molecular targets, modulating their activity. These interactions are critical for understanding its biological effects and therapeutic potential. Research has focused on elucidating the mechanisms through which this compound affects receptor binding and enzyme activity, paving the way for further pharmacological investigations .

Several compounds share structural similarities with 1-benzhydryl-N-methylazetidin-3-amine, including:

Compound NameStructural FeaturesUnique Aspects
1-benzhydryl-N,N-dimethylazetidin-3-amineContains two methyl groups on nitrogenEnhanced lipophilicity and reactivity
1-benzhydryl-N-benzyl-N-methylazetidin-3-amineSubstituted with a benzyl groupPotentially different biological activities
1-benzhydryl-N,N-diisopropylazetidin-3-amineContains two isopropyl groups on nitrogenUnique steric effects influencing reactivity
1-methylazetidin-3-amineLacks benzhydryl groupSimpler structure, different properties

These compounds highlight the unique characteristics of 1-benzhydryl-N-methylazetidin-3-amine while demonstrating how variations in substitution can affect their chemical behavior and biological activity .

XLogP3

2.9

Wikipedia

N-(1-Benzhydrylazetidin-3-yl)-N-methylamine

Dates

Modify: 2023-08-15

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